Home > Products > Screening Compounds P76265 > Abemaciclib metabolite M18
Abemaciclib metabolite M18 -

Abemaciclib metabolite M18

Catalog Number: EVT-10951437
CAS Number:
Molecular Formula: C25H28F2N8O
Molecular Weight: 494.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of abemaciclib metabolite M18 primarily occurs in vivo through metabolic pathways involving cytochrome P450 enzymes. Specifically, both M2 and M20 serve as precursors to M18. The enzymatic conversion involves hydroxylation and N-desethylation reactions facilitated by CYP3A4 .

The metabolic pathway can be summarized as follows:

  1. AbemaciclibM2 (via CYP3A4)
  2. AbemaciclibM20 (via CYP3A4)
  3. M2 or M20M18 (secondary metabolism via CYP3A4)

Quantitative analysis of these metabolites can be performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), allowing for precise measurement of their concentrations in biological samples .

Molecular Structure Analysis

Structure and Data

The molecular formula of abemaciclib metabolite M18 is C25H28F2N8OC_{25}H_{28}F_{2}N_{8}O with a molecular weight of approximately 494.54 g/mol . Its structure features a complex arrangement that includes fluorinated aromatic rings and multiple nitrogen-containing functional groups, which are crucial for its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving abemaciclib metabolite M18 include:

  • Hydroxylation: Introduction of hydroxyl groups to increase polarity and facilitate excretion.
  • N-desethylation: Removal of ethyl groups from nitrogen atoms to form various metabolites.

These reactions are essential for transforming the parent drug into more hydrophilic compounds that can be eliminated from the body effectively . The involvement of CYP3A4 is critical in these transformations, highlighting the importance of this enzyme in drug metabolism.

Mechanism of Action

Process and Data

Abemaciclib metabolite M18 functions by inhibiting cyclin-dependent kinases 4 and 6, which are pivotal in regulating the cell cycle. By blocking these kinases, M18 prevents the phosphorylation of retinoblastoma protein, leading to cell cycle arrest at the G1 phase. This action effectively halts the proliferation of cancer cells, contributing to its therapeutic effects against breast cancer .

Pharmacokinetics

Pharmacokinetic studies indicate that M18 exhibits similar bioavailability and clearance characteristics compared to its parent compound. The systemic clearance rates are influenced by factors such as genetic polymorphisms affecting CYP3A4 activity, which can lead to variations in drug metabolism among patients .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents with limited solubility in water.

Chemical Properties

  • Stability: Generally stable under recommended storage conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong oxidizing agents; care should be taken when handling.

Relevant data regarding these properties assists researchers in formulating effective delivery systems for therapeutic applications .

Applications

Scientific Uses

Abemaciclib metabolite M18 has gained attention not only for its role as an active metabolite but also for its potential applications in drug development strategies such as PROTAC (proteolysis-targeting chimeras). These applications exploit the unique properties of M18 to design targeted therapies that enhance the degradation of specific proteins involved in cancer progression .

Additionally, ongoing research aims to explore its efficacy in combination therapies and its interactions with other oncological agents, further establishing its role in personalized cancer treatment regimens .

Introduction to Abemaciclib Metabolite M18 in Targeted Cancer Therapy

Role of CYP3A4-Mediated Metabolism in Abemaciclib Bioactivation

The bioactivation cascade transforming abemaciclib into its pharmacologically relevant metabolites is predominantly orchestrated by the cytochrome P450 3A4 (CYP3A4) enzyme system within hepatocytes. Abemaciclib undergoes extensive oxidative metabolism, generating three principal active metabolites: N-desethylabemaciclib (M2), hydroxyabemaciclib (M20), and hydroxy-N-desethylabemaciclib (M18). M18 arises specifically through sequential CYP3A4-mediated modifications, involving initial N-deethylation to form M2 followed by hydroxylation, or alternatively, hydroxylation of abemaciclib to M20 followed by N-deethylation [1] [6]. This metabolic pathway underscores CYP3A4's central role not only in abemaciclib clearance but also in the generation of active moieties contributing to therapeutic effects.

Table 1: Key Metabolic Parameters of Abemaciclib and Metabolite M18

ParameterAbemaciclibMetabolite M18Experimental Context
Primary Formation EnzymeCYP3A4CYP3A4Human liver microsomes [1]
Fraction of Total Radioactivity (AUC%)34%5%Human plasma post-administration [6]
CYP3A4 Inhibition Effect on Exposure3.4-7.15-fold increaseProportional increasePBPK modeling with strong inhibitors [1]
CYP3A4 Induction Effect on Exposure~95% decreaseProportional decreaseRifampin clinical study [1]
Efflux Transporter Substrate (ABCB1/ABCG2)YesYesIn vitro transport assays [6]

The formation kinetics of M18 are highly susceptible to modulation by CYP3A4 perpetrators:

  • Inhibition: Concomitant administration of strong CYP3A4 inhibitors (e.g., clarithromycin, itraconazole, ketoconazole) significantly increases systemic exposure to both abemaciclib and M18. Physiologically based pharmacokinetic (PBPK) modeling predicts up to a 7.15-fold increase in the area under the curve (AUC) of potency-adjusted unbound active species (including M18) with ketoconazole coadministration [1]. This necessitates abemaciclib dose reduction in clinical practice to mitigate toxicity risks.
  • Induction: Conversely, potent CYP3A4 inducers (e.g., rifampin, efavirenz) drastically reduce systemic exposure. Rifampin decreases the AUC of abemaciclib by approximately 95%, with corresponding reductions observed for M18 and other active metabolites [1]. This can potentially lead to subtherapeutic concentrations and loss of efficacy.
  • Natural Compounds: In vitro studies using human liver microsomes demonstrate that natural compounds like baicalein and fangchinoline can inhibit abemaciclib metabolism via complex mechanisms (mixed/uncompetitive inhibition), likely impacting M18 formation [5]. This highlights potential pharmacokinetic interactions with herbal products.

Furthermore, M18, like abemaciclib, is a substrate for ATP-binding cassette (ABC) efflux transporters ABCB1 (P-glycoprotein) and ABCG2 (BCRP). In vitro studies employing polarized cell monolayers overexpressing these transporters confirm significant vectorial transport of M18 [6]. This efflux activity actively restricts M18's gastrointestinal absorption and brain penetration while facilitating its hepatobiliary excretion. Consequently, co-administration of potent ABCB1/ABCG2 inhibitors could theoretically increase M18 bioavailability and central nervous system (CNS) delivery, although clinical data specifically addressing this interaction for M18 remains limited.

Structural and Functional Relationship to Parent Compound Abemaciclib

Metabolite M18 retains the core chemical scaffold of abemaciclib while incorporating two key biotransformations: N-deethylation and hydroxylation. Abemaciclib (molecular weight: 506.6 g/mol, Chemical Formula: C₂₇H₃₂F₂N₈) undergoes CYP3A4-catalyzed oxidative N-deethylation, resulting in metabolite M2 (N-desethylabemaciclib, molecular weight: 478.55 g/mol). Subsequent hydroxylation, also mediated by CYP3A4, yields M18 (hydroxy-N-desethylabemaciclib, molecular weight: 494.5 g/mol for free base; 531.00 g/mol for hydrochloride salt, Chemical Formula: C₂₅H₂₉F₂N₈O for free base) [1] [7]. The specific site of hydroxylation in M18 is not explicitly detailed in the provided sources but is presumed based on structural analysis to occur on the methyl group of the terminal aminopyrimidine moiety or the cyclopropyl ring system.

Table 2: Structural Comparison of Abemaciclib and Metabolite M18

Structural PropertyAbemaciclibMetabolite M18Functional Consequence
Molecular Weight (g/mol)506.606494.5 (Free base)Alters pharmacokinetics (distribution)
Chemical FormulaC₂₇H₃₂F₂N₈C₂₅H₂₉F₂N₈O (Free base)Increased polarity
Key ModificationsParent StructureN-Deethylation + HydroxylationEnhanced solubility; Modified transporter affinity
Fraction Unbound (fu plasma)0.05570.034Higher protein binding for M18
logP (Calculated)3.362.35 (Predicted) [1]Increased hydrophilicity

These structural modifications impart significant physicochemical and functional differences:

  • Increased Polarity: The introduction of a polar hydroxyl group and removal of an ethyl group reduce M18's calculated partition coefficient (logP) from 3.36 for abemaciclib to a predicted 2.35 [1]. This enhances aqueous solubility but may slightly hinder passive diffusion across lipid membranes.
  • Protein Binding: M18 exhibits higher plasma protein binding (fraction unbound, fu = 0.034) compared to abemaciclib (fu = 0.0557) [1]. This influences the free, pharmacologically active concentration available for target engagement.
  • Transporter Affinity: While both abemaciclib and M18 are substrates for ABCB1 and ABCG2, the structural alterations in M18 potentially modulate its binding affinity and transport kinetics relative to the parent drug. In vitro data confirms M18 is an "excellent substrate" for these efflux pumps [6].
  • Target Affinity: Crucially, the structural alterations in M18 do not diminish its affinity for CDK4 and CDK6 kinases. Biochemical assays confirm M18 exhibits potent inhibitory activity against both targets, with half-maximal inhibitory concentration (IC₅₀) values comparable to or even slightly lower than those of abemaciclib (see Section 1.3) [1] [7]. This preservation of high target affinity underpins M18's pharmacological significance.

The structural evolution from abemaciclib to M18 exemplifies how hepatic metabolism can generate derivatives with retained or enhanced target specificity but altered pharmacokinetic and distribution properties, contributing to the overall pharmacological profile of the administered drug.

Significance in CDK4/6 Inhibition and Antitumor Mechanisms

Metabolite M18 is not merely an intermediate in abemaciclib's metabolic pathway; it is a potent CDK4/6 inhibitor in its own right, directly contributing to the antitumor efficacy observed with abemaciclib therapy. Cell-free kinase assays demonstrate that M18 exhibits high affinity for CDK4/cyclin D1 and CDK6/cyclin D3 complexes, with IC₅₀ values of 1.2 nM and 2.7 nM, respectively [6]. These values indicate that M18 possesses inhibitory potency against CDK4 comparable to the active metabolites M2 (IC₅₀ CDK4: 1.2 nM) and exceeding the parent abemaciclib (IC₅₀ CDK4: 2.0 nM) [1] [6]. Against CDK6, M18's potency (IC₅₀: 2.7 nM) is slightly less than against CDK4 but remains highly potent and comparable to abemaciclib (IC₅₀ CDK6: 9.6 nM) [1] [6].

Table 3: Kinase Inhibition Profile of Abemaciclib and Metabolite M18

Kinase ComplexAbemaciclib IC₅₀ (nM)Metabolite M18 IC₅₀ (nM)Relative Potency (M18 vs Parent)
CDK4/Cyclin D12.01.2~1.7-fold more potent
CDK6/Cyclin D39.62.7~3.6-fold more potent
Primary MechanismG1 Cell Cycle ArrestG1 Cell Cycle ArrestIdentical
Contribution to Total Activity~34% of Plasma Radioactivity~5% of Plasma RadioactivityPotency-adjusted contribution significant

The mechanistic role of M18 mirrors that of abemaciclib:

  • Cell Cycle Arrest: By selectively inhibiting CDK4 and CDK6, M18 prevents the phosphorylation of the retinoblastoma (Rb) tumor suppressor protein. Hypophosphorylated Rb remains bound to and inactivates the E2F transcription factor family. This halts the transition from the G1 phase to the S phase of the cell cycle, inducing G1 arrest specifically in Rb-proficient cancer cells [1] [8]. This arrest leads to suppression of cancer cell proliferation.
  • Contribution to Overall Efficacy: While M18 accounts for approximately 5% of the total circulating drug-related material based on AUC of radioactivity in plasma [6], its high intrinsic potency (particularly against CDK4) and its presence as an active species mean it contributes meaningfully to the overall pharmacodynamic effect. The concept of "potency-adjusted unbound active species" used in PBPK modeling acknowledges the combined contribution of abemaciclib, M2, M20, and M18 to efficacy and drug-drug interaction outcomes [1].
  • Tissue Distribution and CNS Penetration: Both abemaciclib and its active metabolites, including M18, demonstrate the ability to cross the blood-brain barrier (BBB), albeit with efficiency limited by ABCB1 and ABCG2 efflux at the BBB [6]. M18 has been detected in cerebrospinal fluid, suggesting its potential contribution to the intracranial efficacy observed with abemaciclib in preclinical models and clinical settings involving brain metastases [6] [8]. The structural modifications in M18 do not preclude its ability to access sanctuary sites like the CNS, although efflux transport modulates its net penetration.
  • Overcoming Resistance? Preclinical evidence suggests potential differences in the resistance profiles of various CDK4/6 inhibitors. While direct clinical evidence linking M18 to overcoming resistance is not provided in the sources, one study noted that tumors resistant to palbociclib exhibiting high cyclin E1 (CCNE1) expression might derive greater benefit from abemaciclib (and by extension, its active metabolites like M18) compared to ribociclib [4]. The distinct metabolite profile and potential differences in target binding kinetics could contribute to this observation, warranting further investigation into M18's role in resistance scenarios.

Properties

Product Name

Abemaciclib metabolite M18

IUPAC Name

[4-fluoro-6-[5-fluoro-2-[[5-(piperazin-1-ylmethyl)pyridin-2-yl]amino]pyrimidin-4-yl]-1-propan-2-ylbenzimidazol-2-yl]methanol

Molecular Formula

C25H28F2N8O

Molecular Weight

494.5 g/mol

InChI

InChI=1S/C25H28F2N8O/c1-15(2)35-20-10-17(9-18(26)24(20)32-22(35)14-36)23-19(27)12-30-25(33-23)31-21-4-3-16(11-29-21)13-34-7-5-28-6-8-34/h3-4,9-12,15,28,36H,5-8,13-14H2,1-2H3,(H,29,30,31,33)

InChI Key

YQMRQLBCUBZXEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C(=CC(=C2)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5)F)N=C1CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.